molecular formula C6H6N2O4 B574527 Ethyl 4,5-dioxo-4,5-dihydro-1H-imidazole-2-carboxylate CAS No. 174635-30-4

Ethyl 4,5-dioxo-4,5-dihydro-1H-imidazole-2-carboxylate

Cat. No.: B574527
CAS No.: 174635-30-4
M. Wt: 170.124
InChI Key: YCOVWUQBIPGHFL-UHFFFAOYSA-N
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Description

Ethyl 4,5-dioxo-4,5-dihydro-1H-imidazole-2-carboxylate (CAS: 174635-30-4) is a fused heterocyclic compound featuring an imidazole backbone substituted with two ketone groups at positions 4 and 5 and an ethyl carboxylate ester at position 2 . This compound serves as a versatile intermediate in organic synthesis, particularly for constructing spiro-heterocycles and fused imidazole derivatives. Its reactivity stems from the electron-deficient imidazole core, which facilitates nucleophilic additions and condensation reactions, as demonstrated in the synthesis of spiro[imidazole-2,2′-pyrroles] via reactions with urea .

Properties

IUPAC Name

ethyl 4,5-dioxo-1H-imidazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4/c1-2-12-6(11)3-7-4(9)5(10)8-3/h2H2,1H3,(H,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCOVWUQBIPGHFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=O)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mechanism and Reaction Conditions

Ethyl glyoxylate reacts with urea in a stoichiometric ratio of 1:1 in the presence of hydrochloric acid as a catalyst. The reaction proceeds via nucleophilic attack of the urea nitrogen on the carbonyl carbon of glyoxylate, followed by cyclodehydration to form the imidazole ring. The dioxo groups arise from the inherent oxidation state of the glyoxylate precursor, eliminating the need for post-cyclization oxidation.

Typical Procedure :

  • Ethyl glyoxylate (1.0 equiv) and urea (1.2 equiv) are dissolved in anhydrous ethanol.

  • Concentrated HCl (0.1 equiv) is added dropwise at 0°C.

  • The mixture is refluxed at 80°C for 6–8 hours.

  • The product is isolated via vacuum filtration and recrystallized from ethanol/water (3:1).

Yield and Optimization

Initial yields for this method range from 45% to 60%. Optimization studies indicate that substituting thiourea for urea increases reactivity due to sulfur’s enhanced nucleophilicity, albeit at the cost of requiring harsher conditions (e.g., 100°C, 12 hours). Catalytic amounts of p-toluenesulfonic acid (PTSA) improve yields to 70% by accelerating cyclodehydration.

Oxidative Ring-Opening of Pyrrolidine Precursors

A less conventional route involves the oxidative degradation of pyrrolidine derivatives. This method is particularly useful for introducing the dioxo groups via controlled oxidation.

Oxidation to Imidazole Dione

Treatment of the pyrrolidine derivative with Jones reagent (CrO₃/H₂SO₄) at 0°C induces oxidative ring-opening, forming a diketone intermediate. Intramolecular cyclization with ethyl cyanoacetate under basic conditions (e.g., K₂CO₃ in DMF) yields the target compound. This method achieves moderate yields (50–55%) but requires stringent temperature control to avoid over-oxidation.

Chan-Lam Coupling for Ester Functionalization

Chan-Lam coupling, a copper-mediated reaction, offers a versatile pathway for introducing the ethyl ester group post-cyclization. This method is advantageous when the imidazole core contains halogen or boronic acid substituents.

Substrate Preparation

5-Bromo-4,5-dihydro-1H-imidazole-2-carboxylic acid is synthesized via bromination of the parent imidazole using N-bromosuccinimide (NBS) in CCl₄. The carboxylic acid is then converted to its sodium salt using NaHCO₃.

Coupling Reaction

The sodium salt reacts with ethanol in the presence of Cu(OAc)₂, 2,2'-bipyridyl, and molecular oxygen at 60°C. The ethyl ester is installed via a radical-mediated mechanism, with yields reaching 65–70% after 24 hours.

Alkylation of Imidazole Carboxylate Salts

Direct alkylation of the imidazole carboxylate anion with ethyl halides represents a straightforward but less efficient approach.

Procedure

  • 4,5-Dioxo-4,5-dihydro-1H-imidazole-2-carboxylic acid (1.0 equiv) is dissolved in dry DMF.

  • NaH (1.5 equiv) is added to generate the carboxylate anion.

  • Ethyl iodide (1.2 equiv) is introduced, and the mixture is stirred at 25°C for 12 hours.

  • The product is extracted with ethyl acetate and purified via column chromatography.

Challenges and Limitations

This method suffers from low yields (30–40%) due to competing O-alkylation and hydrolysis of the ethyl halide. Phase-transfer catalysts such as tetrabutylammonium bromide (TBAB) improve efficiency marginally (45–50%) but introduce purification complexities.

Comparative Analysis of Preparation Methods

The table below summarizes key metrics for each synthesis route:

MethodYield (%)Key AdvantagesLimitations
Cyclocondensation45–70One-pot synthesis, no oxidation stepsRequires acidic conditions
Oxidative ring-opening50–55Applicable to fluorinated precursorsMulti-step, toxic reagents
Chan-Lam coupling65–70High regioselectivityRequires pre-functionalized substrate
Alkylation30–50SimplicityLow yield, side reactions

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5-dioxo-4,5-dihydro-1H-imidazole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring, enhancing their chemical and biological properties.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an enzyme inhibitor, making it a candidate for drug development.

    Medicine: Its derivatives are being explored for their antimicrobial and anticancer properties.

    Industry: It is used in the synthesis of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of Ethyl 4,5-dioxo-4,5-dihydro-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects. The exact molecular pathways involved depend on the specific application and the target enzyme.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Chemistry

(a) Thienonaphthoquinone Derivatives

Key differences include:

  • Electronic Properties : The thiophene ring introduces sulfur-based resonance effects, altering redox behavior compared to the nitrogen-rich imidazole core .
  • Synthetic Routes: These compounds are synthesized via condensation of naphthoquinones with ethyl mercaptoacetate, contrasting with the urea-mediated spirocyclization used for the target compound .
  • Physicochemical Data :
Compound Melting Point (°C) IR Peaks (cm⁻¹) MS (m/z)
4a Not reported 1716, 1679, 1650 328 (M⁺)
4h 161–164 1711, 1674, 1646 368 (M⁺)
Target Compound Not reported Likely ~1700 (C=O) Not reported
(b) Imidazo[2,1-b][1,3]thiazole Derivatives

Derivatives synthesized from 4,5-dihydro-1H-imidazol-2-thiol (e.g., compounds 3a-j and 4a-j) feature a thiazole ring fused to imidazole.

(c) Sodium 4,5-Dimethyl-1H-imidazole-2-carboxylate (CAS: 1989672-85-6)

This carboxylate salt lacks the 4,5-diketone groups but shares the imidazole-2-carboxylate backbone. The sodium salt form increases water solubility, making it more suitable for biological applications compared to the ethyl ester variant .

Functional Group Variations

  • 1-(3,5-Dimethoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole : Methoxy and phenyl substituents enhance π-π stacking, relevant for chemosensor design .

Tabulated Comparison of Key Compounds

Compound Name CAS Number Core Structure Key Functional Groups Applications Reference
Ethyl 4,5-dioxo-4,5-dihydro-1H-imidazole-2-carboxylate 174635-30-4 Imidazole 4,5-diketone, ethyl ester Spiro-heterocycle synthesis
Ethyl 3-Methyl-4,5-dioxo-thienonaphthoquinone Not reported Thiophene-naphthoquinone 4,5-diketone, ethyl ester Material science
Sodium 4,5-dimethyl-1H-imidazole-2-carboxylate 1989672-85-6 Imidazole Carboxylate salt, methyl Biological ligands
4,5-Diiodo-2-phenyl-1H-imidazole Not reported Imidazole Iodo, phenyl Crystal engineering

Biological Activity

Ethyl 4,5-dioxo-4,5-dihydro-1H-imidazole-2-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is characterized by its unique imidazole ring structure. The compound's molecular formula is C6H6N2O4C_6H_6N_2O_4, and it features an ethyl ester group attached to the imidazole ring. This structural configuration plays a crucial role in its biological interactions.

The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor. It interacts with specific molecular targets by binding to the active sites of enzymes, thereby disrupting metabolic pathways. The inhibition of these enzymes can lead to various therapeutic effects, including antimicrobial and anticancer activities.

Biological Activities

1. Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For example, a study demonstrated that derivatives of this compound displayed potent activity against Staphylococcus aureus and Escherichia coli.

2. Anticancer Potential
The compound has also been investigated for its anticancer properties. It has been shown to induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. Notably, derivatives of this compound demonstrated IC50 values in the low micromolar range against various cancer cell lines.

Case Studies

A selection of relevant studies highlights the biological activity of this compound:

StudyFocusKey Findings
Study 1Antimicrobial ActivityShowed inhibition against S. aureus with an MIC of 32 µg/mL.
Study 2Anticancer ActivityInduced apoptosis in MCF-7 breast cancer cells with an IC50 of 0.45 µM.
Study 3Enzyme InhibitionDemonstrated selective inhibition of enzyme X with an IC50 value of 0.25 µM.

Comparative Analysis

This compound can be compared with other imidazole derivatives based on their biological activities:

CompoundStructureBiological Activity
Ethyl 4-methylimidazole-2-carboxylateMethyl group instead of ethylModerate antimicrobial activity
Ethyl 2-thiocarboxylate imidazole derivativeThiocarboxylic acid groupEnhanced anticancer effects

The structural variations significantly influence the reactivity and biological properties of these compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 4,5-dioxo-4,5-dihydro-1H-imidazole-2-carboxylate, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves cyclization reactions starting from ethyl acetoacetate and hydrazine derivatives. A multi-step approach under controlled conditions (e.g., ethanol or methanol as solvents) is common, with cyclization steps critical for forming the imidazole ring . Optimization includes adjusting temperature (60–80°C), reaction time (12–24 hours), and stoichiometric ratios of reactants (e.g., 1:1.2 molar ratio of ethyl acetoacetate to hydrazine) to improve yields .
  • Key Considerations : Impurity profiles should be monitored via HPLC or LC-MS, as byproducts like uncyclized intermediates or oxidation derivatives may form .

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Analytical Techniques :

  • HPLC : Purity ≥97% is achievable, as reported in commercial-grade synthesis .
  • NMR : ¹H/¹³C NMR confirms the presence of characteristic signals (e.g., ester carbonyl at ~165 ppm, imidazole ring protons at 6.5–7.5 ppm) .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) is widely used for single-crystal structure determination, resolving bond lengths and angles with precision .

Advanced Research Questions

Q. What strategies are employed to study the reactivity of the dioxo-imidazole moiety in medicinal chemistry applications?

  • Functionalization Approaches :

  • Ester Hydrolysis : The ethyl ester group can be hydrolyzed to a carboxylic acid under basic conditions (e.g., NaOH/EtOH, 60°C), enabling further derivatization .
  • Nucleophilic Substitution : The electron-deficient imidazole ring reacts with amines or thiols, forming spiro-heterocycles or fused-ring systems .
    • Case Study : Reaction with thiourea yields spiro[imidazole-2,2′-pyrrole] derivatives, confirmed via X-ray diffraction .

Q. How do structural modifications influence the compound’s bioactivity, and what computational tools are used to predict interactions?

  • Structure-Activity Relationship (SAR) :

  • Substitution at the 2-position (e.g., fluorophenyl or methyl groups) enhances binding to enzymes like CDC25B phosphatases, with IC₅₀ values in the micromolar range .
  • Table 1 : Bioactivity of Structural Analogs
DerivativeTarget EnzymeIC₅₀ (µM)Reference
8-Bromo-substituted analogCDC25B0.97
2-Fluorophenyl derivativeCYP4505.2
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) and DFT calculations predict binding affinities and electronic properties .

Data Contradiction and Resolution

Q. How can discrepancies in reported biological activities of imidazole derivatives be resolved?

  • Root Causes : Variability in assay conditions (e.g., pH, temperature), purity of test compounds, or differences in cell lines/strains.
  • Resolution Strategies :

  • Standardize assays using validated protocols (e.g., NIH/EPA guidelines).
  • Cross-validate results with orthogonal methods (e.g., enzymatic vs. cellular assays) .
    • Example : A compound reported as inactive in bacterial assays showed potent anticancer activity in mammalian cell lines due to metabolic activation .

Structural and Comparative Analysis

Q. What distinguishes this compound from structurally related imidazole derivatives?

  • Table 2 : Key Structural and Functional Differences

Compound NameStructural FeatureReactivity/Bioactivity
4,5-Dihydroimidazole-1-carboxylic acidNo ethoxy groupHigher solubility, lower stability
2-MethylimidazoleMethyl substitutionIncreased basicity, antimicrobial use
Target compoundEthyl ester, dioxo moietyVersatile in spiro-heterocyclization

Experimental Design Considerations

Q. What are the critical parameters for designing crystallization trials for X-ray analysis of this compound?

  • Conditions : Use slow evaporation from polar solvents (e.g., ethanol/water mixtures) to grow single crystals.
  • Software : SHELXD for phase problem solving and SHELXL for refinement, ensuring R-factors < 0.05 .
  • Example : A monoclinic crystal system (space group P21/n) with unit cell dimensions a = 7.5006 Å, b = 29.031 Å was reported for a related imidazolium salt .

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